4-(2,4-Dimethylheptan-2-yl)phenol
CAS No.: 174305-83-0
Cat. No.: VC3330007
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174305-83-0 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | 4-(2,4-dimethylheptan-2-yl)phenol |
| Standard InChI | InChI=1S/C15H24O/c1-5-6-12(2)11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3 |
| Standard InChI Key | ZZUSILGUGUPOGP-UHFFFAOYSA-N |
| SMILES | CCCC(C)CC(C)(C)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCC(C)CC(C)(C)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Nomenclature
Identification and Naming Conventions
4-(2,4-Dimethylheptan-2-yl)phenol represents a specific isomer within the broader alkylphenol family. The compound is characterized by a phenol ring with a 2,4-dimethylheptan-2-yl substituent at the para (4) position. It is important to note that there appears to be some nomenclature inconsistency in the literature, with related compounds including 4-(2,4-dimethylheptan-3-yl)phenol also being documented . The compound is identified by CAS number 174305-83-0 and is also known as Phenol, 4-(1,1,3-trimethylhexyl)-, representing an alternative naming convention for the same chemical structure .
The systematic IUPAC nomenclature specifically defines the position of the dimethylheptan substituent and its attachment point to the phenol ring. This precision is necessary as minor positional variations can result in compounds with different physical and chemical properties despite sharing the same molecular formula.
Chemical Classification
This compound belongs to the alkylphenol category, specifically para-substituted alkylphenols, where the alkyl group contains 9 carbon atoms (nonyl group). Within this classification, it represents a branched isomer with specific methyl substitutions on the heptane chain. Alkylphenols generally form an important class of industrial chemicals with various applications based on their surfactant properties and other characteristics .
Structural Characteristics
Molecular Structure and Formula
4-(2,4-Dimethylheptan-2-yl)phenol possesses a well-defined structure consisting of a phenol ring with a hydroxyl group and a branched alkyl substituent. The molecular formula is C₁₅H₂₄O, indicating 15 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The exact mass of the compound is calculated to be approximately 220.18 Da .
The structural configuration features:
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A phenol ring with a hydroxyl group at position 1
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A 2,4-dimethylheptan-2-yl substituent at the para position (carbon 4) of the phenol ring
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Branching at positions 2 and 4 of the heptane chain with methyl groups
Chemical Identifiers
Various chemical identifiers are used to uniquely identify this compound across different databases and research contexts. Table 1 summarizes these identifiers.
Table 1: Chemical Identifiers for 4-(2,4-Dimethylheptan-2-yl)phenol
| Identifier Type | Value |
|---|---|
| CAS Number | 174305-83-0 |
| Reference Code | 3D-ZGA30583 (Cymit Quimica) |
| Alternative Names | Phenol, 4-(1,1,3-trimethylhexyl)- |
| Molecular Formula | C₁₅H₂₄O |
| Exact Mass | 220.18300 Da |
The compound's chemical structure can be represented using standard chemical notation systems, allowing for systematic identification in various chemical databases and research publications.
Physicochemical Properties
Physical Properties
The physical properties of 4-(2,4-Dimethylheptan-2-yl)phenol are important for understanding its behavior in different environments and applications. While direct data for this specific isomer is limited, information can be extrapolated from related compounds with similar structures, particularly from the broader nonylphenol family to which it belongs.
Table 2: Physical Properties of 4-(2,4-Dimethylheptan-2-yl)phenol and Related Compounds
Chemical Properties
The chemical properties of this compound are primarily determined by the phenolic hydroxyl group and the alkyl substituent. The phenolic group confers acidic properties, while the bulky alkyl substituent influences solubility, reactivity, and interaction with biological systems.
Key chemical characteristics include:
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Moderate acidity due to the phenolic hydroxyl group
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Hydrophobicity conferred by the branched alkyl chain
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Hydrogen bond acceptor capability (1 hydrogen bond acceptor)
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Rotatable bond count of 5, influencing molecular flexibility
These properties collectively determine the compound's behavior in various chemical and biological environments.
Related Research and Applications
Relationship to Nonylphenol Family
4-(2,4-Dimethylheptan-2-yl)phenol is structurally related to the broader family of nonylphenols, which have been extensively studied for their industrial applications and environmental impacts. Nonylphenols comprise numerous isomers with varying branching patterns, and the specific isomer covered in this report represents one such variant .
Research indicates that the structure of nonylphenols significantly influences their properties and biological activities. The 4-(2,4-dimethylheptan-3-yl)phenol isomer, for example, has been identified as a component in technical mixtures of nonylphenols with an abundance ranging from 9.9% to 11.1% .
Analytical Methods and Identification
Spectroscopic Identification
Several analytical techniques can be employed to identify and characterize 4-(2,4-Dimethylheptan-2-yl)phenol in various matrices:
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Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for isomer-specific determination, with Selected Ion Monitoring (SIM) mode enabling sensitive detection .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the arrangement of atoms within the molecule.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the phenolic hydroxyl group.
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High-Performance Liquid Chromatography (HPLC): Valuable for separation and quantification, especially when coupled with appropriate detectors.
Computational Chemistry Parameters
Computational parameters can assist in predicting the behavior of this compound in various environments:
Table 3: Computational Chemistry Parameters
These parameters are valuable for predicting pharmacokinetic properties, environmental fate, and potential biological interactions.
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